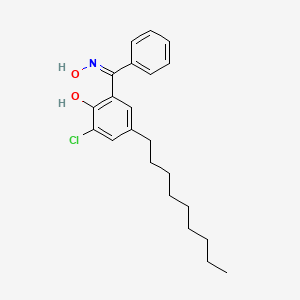
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C10H11F3N2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of methoxy and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via methylation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents like trifluoromethyl iodide.
Formation of Methanamine: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.
Applications De Recherche Scientifique
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with the methanamine group at a different position on the pyridine ring.
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: Lacks the methoxy group, resulting in different chemical properties.
(6-Methoxy-3-pyridyl)methanamine: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate is unique due to the combination of methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F3N2O5 |
|---|---|
Poids moléculaire |
296.20 g/mol |
Nom IUPAC |
[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine;oxalic acid |
InChI |
InChI=1S/C8H9F3N2O.C2H2O4/c1-14-7-6(8(9,10)11)2-5(3-12)4-13-7;3-1(4)2(5)6/h2,4H,3,12H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
WDBWLCRRVWVMJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


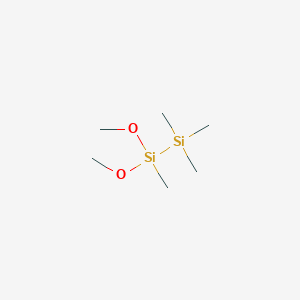
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
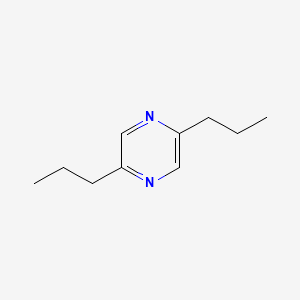
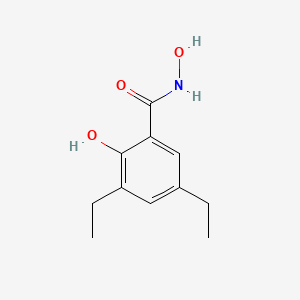
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)
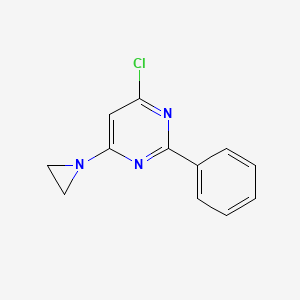
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
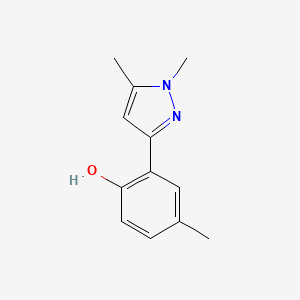

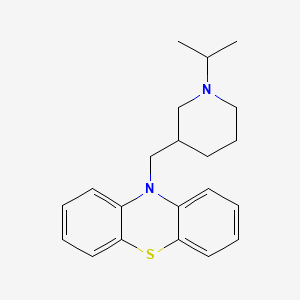
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
